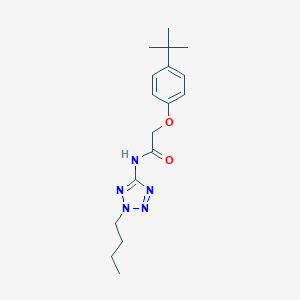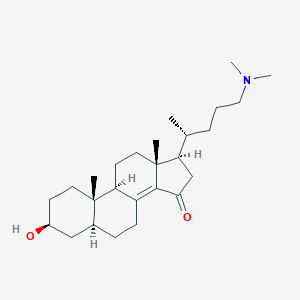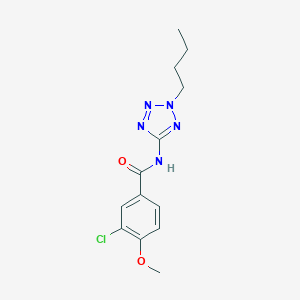![molecular formula C20H15N3O4S2 B237734 N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as BTCP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is believed to exert its therapeutic effects through various mechanisms of action. One such mechanism is its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is also believed to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the process of programmed cell death.
Biochemical and Physiological Effects
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. One such effect is its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
For N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide research include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Further research is also needed to fully understand its mechanisms of action and potential side effects. Additionally, research on the optimization of the synthesis method for N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide may lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multistep reaction process. The starting material for the synthesis is 2-bromo-1,3-benzodioxole, which is reacted with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)-1,3-benzodioxole. This compound is then reacted with thionyl chloride to form 2-(thiophen-2-ylcarbonyl)-1,3-benzodioxole. The final step involves the reaction of 2-(thiophen-2-ylcarbonyl)-1,3-benzodioxole with 3-aminobenzoic acid and thiourea to form the final product, N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide.
Applications De Recherche Scientifique
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the use of N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide as a potential anti-inflammatory agent. The study found that N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide was able to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Another study investigated the use of N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide as a potential anti-cancer agent. The study found that N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide was able to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Propriétés
Nom du produit |
N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Formule moléculaire |
C20H15N3O4S2 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
N-[[3-(thiophene-2-carbonylamino)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H15N3O4S2/c24-18(12-6-7-15-16(9-12)27-11-26-15)23-20(28)22-14-4-1-3-13(10-14)21-19(25)17-5-2-8-29-17/h1-10H,11H2,(H,21,25)(H2,22,23,24,28) |
Clé InChI |
XDSPMYRFQSEPRW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)









![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)